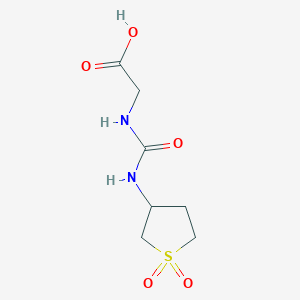

N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine

Description

N-(((1,1-Dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine (CAS 51070-56-5) is a glycine derivative featuring a sulfonated tetrahydrothiophene (thiolane) ring system linked via an aminocarbonyl bridge . This compound is primarily used in research settings, with applications in medicinal chemistry and enzyme inhibition studies.

Properties

IUPAC Name |

2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5S/c10-6(11)3-8-7(12)9-5-1-2-15(13,14)4-5/h5H,1-4H2,(H,10,11)(H2,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLDEUJATMYYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine typically involves the reaction of tetrahydrothiophene-3-one with glycine in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions often include:

Solvent: Commonly used solvents include water or ethanol.

Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfone group, yielding a thiol derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Solvents: Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine exerts its effects involves its interaction with specific molecular targets. The sulfone group is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can mimic the structure of natural amino acids, allowing it to interfere with metabolic pathways.

Comparison with Similar Compounds

Isoquinoline-3-Carboxamide Derivatives

Example Compound: N-[(1-Chloro-4-hydroxy-7-isopropoxy-isoquinolin-3-yl)carbonyl]glycine (Figure 1, Compound 1 in )

- Core Structure: Isoquinoline ring substituted with chloro, hydroxy, and isopropoxy groups.

- Key Differences: The isoquinoline core introduces aromaticity and planar geometry, contrasting with the non-aromatic, saturated tetrahydrothiophene ring in the target compound. Substituents (e.g., chloro, isopropoxy) enhance lipophilicity and modulate receptor binding, whereas the sulfone group in the target compound increases hydrophilicity.

- Functional Implications: Isoquinoline derivatives often target kinases or nucleic acids, while the sulfonated glycine derivative may interact with enzymes like carbonyl reductases or proteases .

Roxadustat (FG-4592)

Chemical Name: (4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)glycine (CAS 808118-40-3)

- Core Structure: Isoquinoline with phenoxy, hydroxy, and methyl substituents.

- Key Differences: The phenoxy group in Roxadustat enhances blood-brain barrier penetration, critical for its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. The sulfone group in the target compound may reduce membrane permeability but improve aqueous solubility.

Pyrazole-Based Glycine Derivatives

Example Compound: N-[(5-Amino-3-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]glycine (CAS 1258650-49-5)

- Core Structure: Pyrazole ring with amino, bromo, and methyl groups.

- Key Differences: The pyrazole ring’s dual nitrogen atoms enable hydrogen bonding and metal coordination, unlike the sulfur-based sulfone in the target compound.

- Functional Implications : Pyrazole derivatives are common in kinase inhibitors, while the target compound’s sulfone may favor interactions with sulfotransferases or glutathione-related enzymes .

Aromatic and Peptidomimetic Glycine Derivatives

Example Compound: N-(3-Methylbenzene-1-carbonyl)glycine (VZY, CAS Not Provided)

- Core Structure : Benzene ring with a methyl substituent.

- Key Differences :

- Simpler aromatic structure increases lipophilicity compared to the sulfonated tetrahydrothiophene.

- Lacks the metabolic stability conferred by the sulfone group.

- Functional Implications : Benzene derivatives may serve as intermediates in drug synthesis, whereas the target compound’s complexity suggests specialized bioactivity .

Comparative Data Table

Biological Activity

N-(((1,1-dioxidotetrahydrothien-3-yl)amino)carbonyl)glycine, also known by its CAS number 443652-10-6, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 236.25 g/mol

- Structure : The compound features a tetrahydrothienyl moiety which contributes to its unique biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Apoptotic Pathways : Research indicates that compounds similar to this compound can inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This inhibition promotes apoptosis in cancer cells, making it a candidate for cancer therapy .

- Glycine Metabolism : Glycine plays a crucial role in various metabolic pathways. The compound may influence the glycine cleavage system (GCS), which is essential for converting glycine into one-carbon units necessary for nucleotide synthesis and other metabolic processes .

- Ion Channel Modulation : Preliminary studies suggest that derivatives of this compound may act as activators of G protein-gated inwardly rectifying potassium (GIRK) channels. This modulation could have implications for neuroprotective strategies and the treatment of neurological disorders .

Anticancer Activity

A significant area of interest is the compound's potential as an anticancer agent. Studies have shown that compounds targeting the Bcl-2 family proteins can induce apoptosis in various cancer cell lines. For instance, the compound's structural analogs demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Neuroprotective Effects

Research has indicated that activation of GIRK channels can lead to neuroprotective effects in models of neurodegeneration. Compounds that activate these channels may help mitigate excitotoxicity associated with conditions like Alzheimer's disease or stroke .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.